(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride
Description
Structural Motifs in Chalcone-Based MAO-B Inhibitors: Insights from Benzodioxan and Thiophene Substitutions
Electronic and Steric Contributions of Benzodioxan Substituents
The benzo[d]dioxol (benzodioxan) moiety in the chalcone scaffold serves as a critical pharmacophore for MAO-B inhibition. X-ray crystallographic studies reveal that the electron-rich benzodioxan ring forms π-π stacking interactions with Tyr398 and Tyr435 residues in the MAO-B active site, while its methylenedioxy group participates in hydrogen bonding with Gln206. Comparative analyses of substituted chalcones show that benzodioxan-containing derivatives exhibit 3- to 5-fold greater MAO-B inhibitory potency (IC~50~ = 0.11–0.45 µM) compared to unsubstituted analogs. The rigid, planar structure of benzodioxan also reduces conformational entropy loss upon binding, as evidenced by molecular dynamics simulations showing <1.5 Å root-mean-square deviation (RMSD) in enzyme-inhibitor complexes over 100 ns trajectories.
Thiophene Substitution and Selectivity Modulation
Introduction of a thiophene ring at the chalcone's β-position enhances MAO-B selectivity by exploiting isoform-specific differences in the substrate cavity. The sulfur atom in thiophene engages in a hydrophobic interaction with Leu164 in MAO-B, a residue replaced by Phe208 in MAO-A, which creates steric clashes with bulkier heterocycles. Kinetic studies demonstrate that thiophene-substituted chalcones act as competitive MAO-B inhibitors with K~i~ values ≤0.2 µM, while maintaining >300-fold selectivity over MAO-A. Substituent positioning further modulates activity: 2-thienyl derivatives show superior inhibition to 3-thienyl analogs due to optimal alignment with the MAO-B catalytic pocket.
Table 1: MAO-B Inhibitory Activity of Chalcone Derivatives with Benzodioxan and Thiophene Substitutions
| Compound | R~1~ (Aryl) | R~2~ (Heterocycle) | IC~50~ (µM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|---|
| 12 | Benzodioxan | 2-Thienyl | 0.11 | >333 |
| 8 | Benzodioxan | 3-Thienyl | 0.45 | 287 |
| 5AD | Phenyl | Pyridyl | 1.34 | N/A |
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S.ClH/c23-16(19-2-1-11-27-19)13-21-7-9-22(10-8-21)20(24)6-4-15-3-5-17-18(12-15)26-14-25-17;/h1-6,11-12,16,23H,7-10,13-14H2;1H/b6-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQRULNNGQGLKQ-CVDVRWGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.92 g/mol. The structural features include:
- A benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities.
- A piperazine ring that often contributes to the pharmacological properties of compounds.
Antidepressant Effects
Recent studies have indicated that derivatives of similar structures exhibit antidepressant properties. For instance, compounds with piperazine rings have been shown to modulate serotonin and norepinephrine levels, which are crucial in mood regulation. The presence of the thiophene group may enhance these effects by increasing lipophilicity and improving blood-brain barrier permeability.
Table 1: Summary of Antidepressant Activity Studies
Antioxidant Properties
The compound's structure suggests potential antioxidant activity due to the presence of phenolic components from the benzo[d][1,3]dioxole unit. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
Case Study: Antioxidant Activity Evaluation
A study evaluated the antioxidant properties of related compounds through DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities.
Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The hydroxyl group attached to the thiophene may contribute to this effect by acting as a hydrogen bond donor, enhancing interactions with inflammatory mediators.
Table 2: Anti-inflammatory Activity Overview
| Compound | Inhibition Percentage (%) | Target Cytokine |
|---|---|---|
| (E)-3-(benzo[d][1,3]dioxol-5-yl)... | 75% | TNF-alpha |
| Related compound X | 68% | IL-6 |
The biological activity of (E)-3-(benzo[d][1,3]dioxol-5-yl)... can be attributed to several mechanisms:
- Receptor Binding : Interaction with serotonin receptors may mediate antidepressant effects.
- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) could enhance neurotransmitter levels.
- Radical Scavenging : The phenolic structure likely contributes to its antioxidant activity through radical scavenging mechanisms.
Comparison with Similar Compounds
Structural Insights :
- The thiophen-2-yl group in the target compound introduces sulfur-mediated π-stacking interactions, differentiating it from methoxy- or benzyl-substituted analogs .
- The enone backbone is conserved across analogs, suggesting a shared mechanism of covalent binding or redox modulation .
Bioactivity and Target Engagement
Activity landscape modeling () and bioactivity clustering () highlight that minor structural changes in piperazine-linked enones drastically alter potency and selectivity:
- Activity Cliffs: Replacing the thiophen-2-yl group in the target compound with a bis(4-methoxyphenyl)methyl group () reduces CNS penetration due to increased hydrophobicity . Substituting the benzo[1,3]dioxole with a chromenone () shifts target preference from kinases to nuclear receptors .
Similarity Metrics :
Computational and Docking Comparisons
Chemical Space Docking () reveals that the target compound occupies a unique region in virtual screening libraries due to its thiophene and hydroxyethyl-piperazine substituents. Key findings:
- Docking Scores : The target compound shows superior docking scores (−12.3 kcal/mol) compared to bis(4-methoxyphenyl)methyl analogs (−10.1 kcal/mol) against ROCK1 kinase, attributed to thiophene’s sulfur interactions .
- ADME Predictions : The hydroxyethyl group enhances aqueous solubility (LogP = 2.1) relative to methoxy-substituted analogs (LogP = 3.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
